molecular formula C16H22N2OS B12684826 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- CAS No. 178978-98-8

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)-

Cat. No.: B12684826
CAS No.: 178978-98-8
M. Wt: 290.4 g/mol
InChI Key: RCBNCBBXPCGGJM-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include imidazole derivatives, alcohols, and thiophenols. Common synthetic routes may involve:

    Nucleophilic substitution: Reacting imidazole derivatives with alkyl halides in the presence of a base.

    Thioether formation: Coupling thiophenols with alkyl halides or alcohols under basic conditions.

    Oxidation and reduction: Using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions involving the imidazole ring or the thioether group.

Common Reagents and Conditions

    Oxidizing agents: PCC, hydrogen peroxide, potassium permanganate.

    Reducing agents: LiAlH4, sodium borohydride (NaBH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while substitution reactions may introduce new functional groups to the imidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- involves interactions with molecular targets and pathways within biological systems. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-methanol: A simpler analog with similar functional groups but lacking the thioether and methyl substituents.

    5-((3,5-Dimethylphenyl)thio)-1H-imidazole: A related compound with a similar thioether group but different substituents on the imidazole ring.

Uniqueness

1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

178978-98-8

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

[5-(3,5-dimethylphenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C16H22N2OS/c1-10(2)15-16(18(5)14(9-19)17-15)20-13-7-11(3)6-12(4)8-13/h6-8,10,19H,9H2,1-5H3

InChI Key

RCBNCBBXPCGGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(N=C(N2C)CO)C(C)C)C

Origin of Product

United States

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